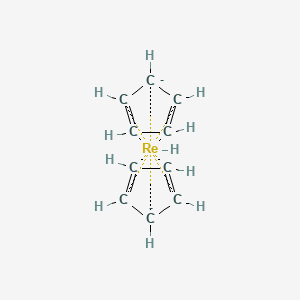
Cyclopenta-1,3-diene;rhenium monohydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;rhenium monohydride is an organometallic compound that combines the properties of cyclopenta-1,3-diene and rhenium monohydride. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Cyclopenta-1,3-diene is a conjugated diene, while rhenium monohydride is a transition metal hydride, making this compound a fascinating subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;rhenium monohydride typically involves the reaction of cyclopenta-1,3-diene with a rhenium precursor under specific conditions. One common method is the reaction of cyclopenta-1,3-diene with rhenium pentachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;rhenium monohydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhenium oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state rhenium compounds.
Substitution: The hydride ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of halides, phosphines, or carbonyl compounds under controlled conditions.
Major Products Formed
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various rhenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;rhenium monohydride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: It is used in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;rhenium monohydride involves the interaction of the rhenium center with various substrates. The rhenium atom can coordinate with different ligands, facilitating various chemical transformations. The hydride ligand plays a crucial role in hydrogenation reactions, where it is transferred to the substrate, resulting in the reduction of the substrate.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylrhenium tricarbonyl: Similar in structure but contains carbonyl ligands instead of a hydride.
Cyclopentadienylrhenium dichloride: Contains chloride ligands instead of a hydride.
Cyclopentadienylmanganese tricarbonyl: Similar structure but with manganese instead of rhenium.
Uniqueness
Cyclopenta-1,3-diene;rhenium monohydride is unique due to the presence of the hydride ligand, which imparts distinct reactivity and catalytic properties. The combination of cyclopenta-1,3-diene and rhenium monohydride creates a compound with unique electronic and steric properties, making it a valuable compound for various applications in chemistry and industry.
Propiedades
Fórmula molecular |
C10H11Re-2 |
|---|---|
Peso molecular |
317.40 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;rhenium monohydride |
InChI |
InChI=1S/2C5H5.Re.H/c2*1-2-4-5-3-1;;/h2*1-5H;;/q2*-1;; |
Clave InChI |
FIGHLEZRARORQW-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[ReH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


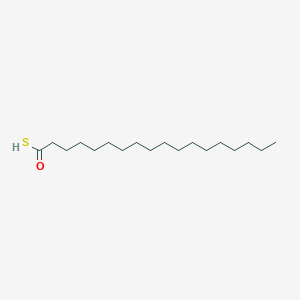
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

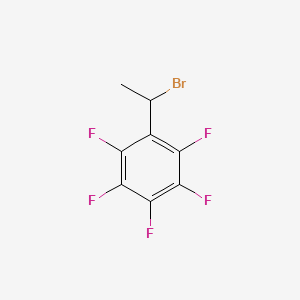

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

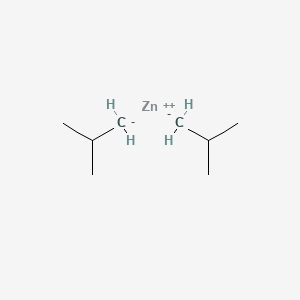
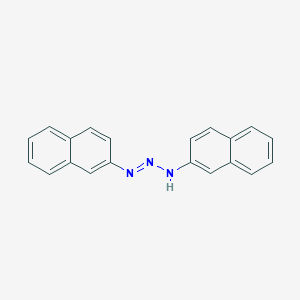
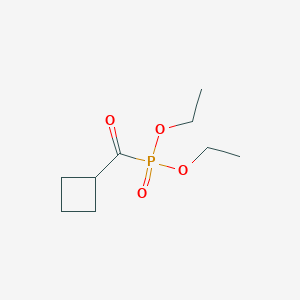
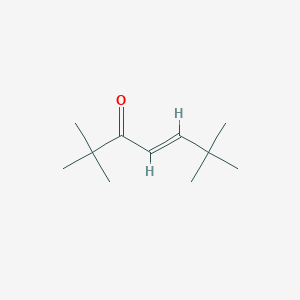
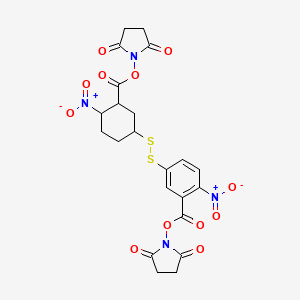
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
